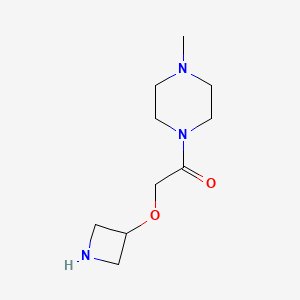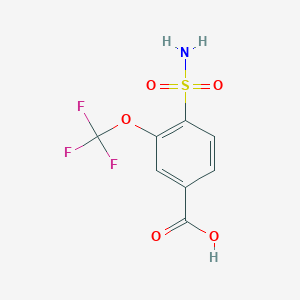
4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a sulfamoyl group and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid typically involves the introduction of the sulfamoyl and trifluoromethoxy groups onto the benzoic acid core. One common method involves the reaction of 3-(trifluoromethoxy)benzoic acid with a sulfonamide reagent under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can interact with enzymes or proteins, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Lacks the sulfamoyl group but shares the trifluoromethoxy group.
4-Sulfamoylbenzoic acid: Contains the sulfamoyl group but lacks the trifluoromethoxy group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Sulfamoyl-3-(trifluoromethoxy)benzoic acid is unique due to the combination of both the sulfamoyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s reactivity, stability, and binding affinity, making it valuable for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H6F3NO5S |
|---|---|
Peso molecular |
285.20 g/mol |
Nombre IUPAC |
4-sulfamoyl-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)17-5-3-4(7(13)14)1-2-6(5)18(12,15)16/h1-3H,(H,13,14)(H2,12,15,16) |
Clave InChI |
WDUXVKRAIYCZTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)



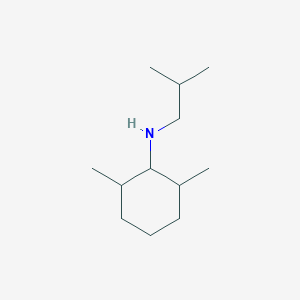

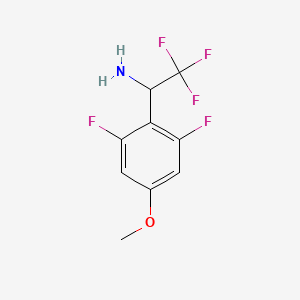
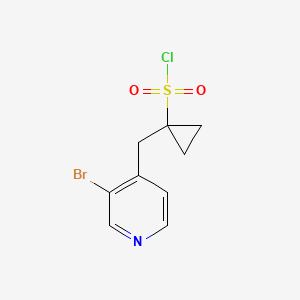
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
